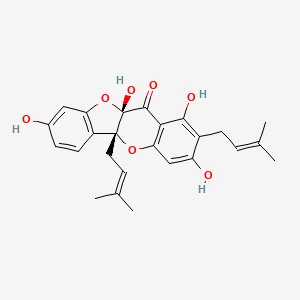

Sanggenol F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Sanggenol F was synthesized as a racemic mixture of natural (+)-sanggenol F . A concise and efficient total synthesis of Sanggenol F in racemic form has been completed via a sequence of 15 steps with an overall yield of 3.1%, starting from commercially available 2,4,6-trihydroxyacetophenone .Aplicaciones Científicas De Investigación

Anticancer Properties

- Ovarian Cancer Cells: Sanggenol L, closely related to Sanggenol F, demonstrated cytotoxic and antiproliferative effects in ovarian cancer cells. It induces apoptosis via caspase activation and NF-κB/IκBα phosphorylation inhibition, suggesting its potential as a chemotherapeutic agent (Nam et al., 2016).

- Melanoma Skin Cancer Cells: Sanggenol L was found to induce apoptotic cell death in melanoma skin cancer cells through caspase cascades activation and apoptosis-inducing factor, highlighting its potential in melanoma treatment (Won & Seo, 2020).

- Prostate Cancer Cells: Sanggenol L induces apoptosis and cell cycle arrest in human prostate cancer cells, suggesting its efficacy in treating prostate cancer. This occurs via p53 activation and PI3K/Akt/mTOR signaling suppression (Won & Seo, 2020).

Hepatoprotective and Neuroprotective Activities

- Protective Effects: A study found that isoprenylated flavonoids from Morus alba, including Sanggenol F, displayed hepatoprotective and neuroprotective activities. These compounds showed protective effects against oxidative stress in HepG2 cells and cell death in HT22 cells (Jung et al., 2015).

Anti-Diabetic Effects

- Modifying Adipokines Expression: Sanggenol F has been found to exert anti-diabetic effects by promoting adipocyte differentiation and modifying adipokines expression. It enhances insulin sensitivity and upregulates beneficial adipokines in 3T3-L1 cells, suggesting potential in type 2 diabetes therapy (Zhu et al., 2017).

Synthesis and Isolation

- Total Synthesis: The total synthesis of Sanggenol F has been achieved, providing a means for its production and further study (Xiao et al., 2017).

Antidepressant Effects

- Serotonergic System Involvement: Sanggenon G, derived from the same root bark as Sanggenol F, showed antidepressant-like effects in rats. This suggests potential serotonergic system involvement, indicating a possible avenue for depression treatment (Lim et al., 2015).

Inflammatory Response Modulation

- Inhibition of IL-6 Production: Prenylated flavonoids from Morus alba, including Sanggenol F, inhibited IL-6 production in TNF-α stimulated cells, suggesting their role in anti-inflammatory regulation (Chang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3/t24-,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSLDXCGUETMJ-JWQCQUIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@]3(C4=C(C=C(C=C4)O)O[C@@]3(C2=O)O)CC=C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)

![3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide](/img/structure/B2431517.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)

![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)